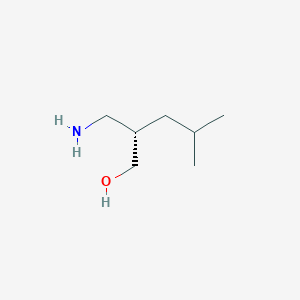

(S)-2-(aminomethyl)-4-methylpentan-1-ol

Description

(S)-2-Amino-4-methylpentan-1-ol, commonly known as L-Leucinol, is a chiral amino alcohol derived from the amino acid L-leucine. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol. This compound features a hydroxyl (-OH) group at the C1 position and an amino (-NH₂) group at the C2 position, with a branched methyl group at C4, contributing to its stereochemical complexity .

L-Leucinol is widely utilized as a chiral building block in asymmetric synthesis, particularly in pharmaceutical intermediates and catalyst design. Its enantiomeric purity (S-configuration) makes it valuable for producing optically active compounds .

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-4-methylpentan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |

InChI Key |

JMGASEAIRBNJHL-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CN)CO |

Canonical SMILES |

CC(C)CC(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(aminomethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach is the reductive amination of 4-methylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of (S)-2-(aminomethyl)-4-methylpentan-1-ol may involve the use of chiral catalysts to ensure the desired stereochemistry. Catalytic hydrogenation of the corresponding imine or oxime derivatives is another viable method. The process parameters, such as pressure, temperature, and catalyst type, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: 2-(aminomethyl)-4-methylpentan-1-one.

Reduction: 2-(methylamino)-4-methylpentane.

Substitution: 2-(aminomethyl)-4-methylpentyl chloride.

Scientific Research Applications

(S)-2-(aminomethyl)-4-methylpentan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(aminomethyl)-4-methylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Methylpentan-1-ol

- Molecular Formula : C₆H₁₄O

- Key Features: A primary alcohol lacking an amino group.

- Comparison: Polarity: The absence of an amino group reduces polarity compared to L-Leucinol, leading to lower boiling points and reduced water solubility. Applications: Primarily used as a solvent or intermediate in ester synthesis. Toxic effects include respiratory irritation, as noted in occupational exposure guidelines .

(S)-2-Amino-2-methyl-4-pentenoic Acid

- Molecular Formula: C₆H₁₁NO₂

- Key Features : Contains a carboxylic acid (-COOH) and a double bond (C4=C5).

- Comparison: Reactivity: The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with L-Leucinol’s basic amino group (pKa ~9–10). The double bond enhances reactivity in conjugate addition reactions. Applications: Used in peptide synthesis and as a precursor for bioactive molecules .

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

- Molecular Formula: C₁₈H₂₃NO

- Key Features : Two phenyl groups at C1 and a methyl branch at C4.

- Comparison: Steric Effects: The bulky phenyl groups increase hydrophobicity and steric hindrance, reducing solubility in polar solvents compared to L-Leucinol. Applications: Acts as a chiral auxiliary in asymmetric catalysis, leveraging its rigid structure for enantioselective transformations .

(S)-1-(Phenylmethoxy)-4-penten-2-ol

- Molecular Formula : C₁₂H₁₆O₂

- Key Features : Allylic alcohol with a benzyl ether group.

- Comparison: Synthesis: Prepared via catalytic asymmetric allylation using (S)-BINOL catalysts, contrasting with L-Leucinol’s synthesis (e.g., enzymatic resolution or chiral pool methods). Applications: Intermediate in prostaglandin and polyketide synthesis .

Data Table: Comparative Analysis

Key Research Findings

- Stereochemical Influence: L-Leucinol’s S-configuration enables precise control in asymmetric catalysis, outperforming non-chiral analogs like 4-Methylpentan-1-ol in enantioselectivity .

- Functional Group Interplay: The amino group in L-Leucinol facilitates hydrogen bonding, enhancing its solubility in polar solvents compared to the diphenyl analog .

- Synthetic Utility: While (S)-1-(Phenylmethoxy)-4-penten-2-ol relies on BINOL catalysts for synthesis, L-Leucinol is more commonly derived from L-leucine, reflecting divergent synthetic strategies .

Biological Activity

(S)-2-(aminomethyl)-4-methylpentan-1-ol, also known as 2-(aminomethyl)-4-methylpentan-1-ol, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

(S)-2-(aminomethyl)-4-methylpentan-1-ol is characterized by the presence of both an amine and an alcohol functional group, which contribute to its reactivity and biological properties. The molecular formula is , and it exhibits chirality due to the stereocenter at the second carbon.

The biological activity of (S)-2-(aminomethyl)-4-methylpentan-1-ol can be attributed to its interactions with various biological targets. Key mechanisms include:

- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as gene expression and cellular metabolism.

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, altering metabolic pathways.

- Receptor Binding : Potential binding to neurotransmitter receptors suggests a role in neuropharmacology.

Research Findings

Recent studies have explored the compound's effects in various biological contexts:

- Antimicrobial Activity : Preliminary investigations indicate that (S)-2-(aminomethyl)-4-methylpentan-1-ol exhibits antibacterial properties. For example, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at certain concentrations.

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The observed IC50 values suggest a dose-dependent response, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Some research has suggested that (S)-2-(aminomethyl)-4-methylpentan-1-ol may exert neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (S)-2-(aminomethyl)-4-methylpentan-1-ol against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

In another study focusing on its antiproliferative effects, (S)-2-(aminomethyl)-4-methylpentan-1-ol was administered to HeLa cells. The results indicated a reduction in cell viability with an IC50 value of 45 µg/mL after 48 hours of treatment, highlighting its potential for further development as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-4-methylpentan-1-ol | 502-32-9 | Lacks hydrochloride; simpler structure |

| 3-Aminopropanol | 617-94-7 | Shorter chain; different reactivity profile |

| (S)-2-(aminomethyl)-4-methylpentan-1-ol | 1315053-63-4 | Stereoisomer; may exhibit different biological activity |

(S)-2-(aminomethyl)-4-methylpentan-1-ol is distinguished by its unique combination of functional groups, which enhances its reactivity compared to simpler amines or alcohols. This uniqueness positions it favorably for applications in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.